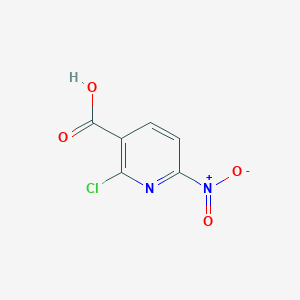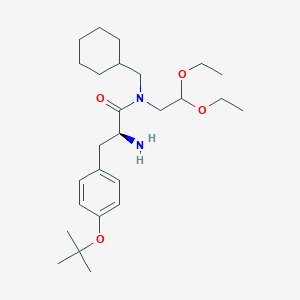
2-Chloro-6-nitronicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-nitronicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitronicotinic acid typically involves the nitration of 2-chloronicotinic acid. The process can be summarized as follows:
Nitration Reaction: 2-Chloronicotinic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chlorination: Starting from nicotinic acid, chlorination is performed to obtain 2-chloronicotinic acid.
Nitration: The chlorinated product is then subjected to nitration under controlled conditions to yield this compound.
化学反応の分析
Types of Reactions: 2-Chloro-6-nitronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminonicotinic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like potassium carbonate.
Major Products:
Aminonicotinic Acid Derivatives: Formed through substitution reactions.
Amino-2-chloronicotinic Acid: Formed through reduction reactions.
科学的研究の応用
2-Chloro-6-nitronicotinic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Chloro-6-nitronicotinic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. For instance:
Reduction of the Nitro Group: The reduction of the nitro group to an amino group can lead to the formation of compounds with enhanced biological activity.
Substitution of the Chlorine Atom: Substitution reactions can yield derivatives with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
類似化合物との比較
2-Chloronicotinic Acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Nitronicotinic Acid:
Uniqueness: 2-Chloro-6-nitronicotinic acid is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in pharmaceuticals and organic synthesis .
特性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
202.55 g/mol |
IUPAC名 |
2-chloro-6-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |
InChIキー |
YTQJBFFKGLJLJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)

